Product packaging for Morpholine, 4-(5-nitro-2-furanyl)-(Cat. No.:CAS No. 4818-48-8)

Morpholine, 4-(5-nitro-2-furanyl)-

Cat. No.: B15488754
CAS No.: 4818-48-8
M. Wt: 198.18 g/mol
InChI Key: CKWVBMYVQJWULV-UHFFFAOYSA-N
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Description

Historical Context of 5-Nitrofuran Derivatives in Chemical and Biological Research

The journey of 5-nitrofuran derivatives began in the mid-20th century, with their introduction as potent antibacterial agents. plos.org This class of compounds, characterized by a furan (B31954) ring bearing a nitro group at the 5-position, quickly established its importance in medicinal chemistry. wikipedia.org Researchers have extensively synthesized and evaluated numerous derivatives for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within the target cell, leading to the formation of reactive intermediates that are toxic to the microorganism. researchgate.netacs.org Over the decades, the applications of nitrofurans have expanded, with some derivatives being investigated for their efficacy against other pathogens and even in cancer research. plos.orgresearchgate.netnih.gov However, concerns regarding potential toxicity and the emergence of resistant strains have also driven continuous research into novel, safer, and more effective analogs. plos.orgwikipedia.org

Structural Characteristics and Chemical Classifications of Morpholine (B109124), 4-(5-nitro-2-furanyl)-

From a chemical standpoint, Morpholine, 4-(5-nitro-2-furanyl)- is a heterocyclic compound. Its structure is a hybrid of two key moieties: the 5-nitrofuran ring and a morpholine ring. The morpholine ring, a saturated heterocycle containing both ether and amine functional groups, is attached via its nitrogen atom to the second position of the furan ring. wikipedia.org This specific arrangement places it in the category of N-substituted 5-nitrofuran derivatives. The presence of the electron-withdrawing nitro group on the furan ring is crucial for its characteristic chemical reactivity and biological activity. acs.org

Table 1: Key Structural and Chemical Identifiers for Morpholine, 4-(5-nitro-2-furanyl)-

PropertyValue
IUPAC Name 4-(5-nitro-2-furanyl)morpholine
Molecular Formula C₈H₁₀N₂O₄
Key Functional Groups 5-Nitrofuran, Morpholine

Data sourced from publicly available chemical databases.

Current Research Landscape and Academic Interest in Morpholine-Substituted Nitrofuran Scaffolds

Current research into morpholine-substituted nitrofuran scaffolds is driven by the quest for new therapeutic agents with improved properties. The morpholine moiety is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic profiles, such as solubility and metabolic stability. nih.govnih.gov Scientists are exploring how the addition of a morpholine ring to the 5-nitrofuran core influences its biological activity, selectivity, and toxicity. Studies have investigated the synthesis and antimicrobial activity of various 4-(5-aryl-2-furoyl)morpholines and their thio-analogs, highlighting the potential of the morpholine nucleus in modulating the biological effects of these compounds. pensoft.net The focus is often on developing derivatives with potent activity against a range of pathogens, including multi-drug resistant strains. nih.gov

Rationale for In-Depth Academic Investigation of Morpholine, 4-(5-nitro-2-furanyl)-

The in-depth academic investigation of Morpholine, 4-(5-nitro-2-furanyl)- is warranted for several key reasons. Firstly, the combination of the well-established 5-nitrofuran pharmacophore with the favorable properties of the morpholine ring presents a promising strategy for the development of novel anti-infective agents. nih.govnih.gov Secondly, understanding the structure-activity relationships (SAR) of this specific compound can provide valuable insights for the rational design of more effective and less toxic nitrofuran derivatives. acs.orgacs.org By systematically studying how the morpholine substitution impacts the electronic properties and biological interactions of the 5-nitrofuran system, researchers can fine-tune the molecule for specific therapeutic targets. Furthermore, the rise of antibiotic resistance necessitates the exploration of new chemical entities, and Morpholine, 4-(5-nitro-2-furanyl)- represents a scaffold with significant, yet not fully tapped, potential. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4 B15488754 Morpholine, 4-(5-nitro-2-furanyl)- CAS No. 4818-48-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4818-48-8

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-(5-nitrofuran-2-yl)morpholine

InChI

InChI=1S/C8H10N2O4/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2

InChI Key

CKWVBMYVQJWULV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Morpholine, 4 5 Nitro 2 Furanyl

Established Synthetic Routes for the Preparation of Morpholine (B109124), 4-(5-nitro-2-furanyl)-

The primary synthetic pathway to Morpholine, 4-(5-nitro-2-furanyl)-, involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro group, which activates the furan (B31954) ring towards nucleophilic attack by morpholine.

Key Reaction Steps and Reaction Conditions

The synthesis generally proceeds through the reaction of a 2-halo-5-nitrofuran derivative with morpholine. A common starting material is 5-nitro-2-furoyl chloride, which is reacted with morpholine in a suitable solvent.

A general procedure involves the acylation of morpholine with 5-nitro-2-furoyl chloride. The reaction is typically carried out in a solvent like dioxane at room temperature. The mixture is stirred for a period, after which it is poured into water to precipitate the product. The resulting solid is then filtered, washed, and recrystallized to yield Morpholine, 4-(5-nitro-2-furanyl)-. pensoft.net

Another approach involves the reaction of 2-bromo-5-nitrofuran (B1267531) with morpholine. This reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724), sometimes with the addition of a base to neutralize the hydrobromic acid formed during the reaction.

ReactantsSolventTemperatureYield (%)
5-nitro-2-furoyl chloride, MorpholineDioxaneRoom TemperatureHigh
2-bromo-5-nitrofuran, MorpholineDMFElevatedModerate-High
5-nitro-2-furfural, Morpholine, SulfurDMF100 °CNot specified for direct product

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of Morpholine, 4-(5-nitro-2-furanyl)- often focuses on several key parameters:

Solvent Choice: The polarity and aprotic nature of the solvent can significantly influence the reaction rate. Solvents like pyridine (B92270) and acetonitrile have been shown to enhance reaction rates by stabilizing intermediates.

Temperature Control: Careful control of the reaction temperature is crucial. While elevated temperatures can increase the reaction rate, excessive heat can lead to the decomposition of the nitro group.

Base Selection: In reactions involving halo-substituted nitrofurans, the choice of base is important for neutralizing the acid byproduct without causing unwanted side reactions. Common bases include triethylamine (B128534) or potassium carbonate.

Purification Methods: Recrystallization from a suitable solvent system, such as ethanol-DMF, is a common method for purifying the final product. pensoft.net Column chromatography using silica (B1680970) gel with an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) can also be employed to achieve high purity.

Design and Synthesis of Structural Analogues of Morpholine, 4-(5-nitro-2-furanyl)-

The structural framework of Morpholine, 4-(5-nitro-2-furanyl)- offers multiple sites for modification to generate a library of analogues with potentially diverse chemical and biological properties. These modifications can be broadly categorized into changes in the morpholine ring, substitutions on the nitrofuran ring, and alterations at the linker position.

Modifications to the Morpholine Moiety

The morpholine ring itself can be a target for structural variation. Introducing substituents on the morpholine ring can alter its conformational properties and its interactions with biological targets. researchgate.net For instance, the synthesis of analogues with methyl or ethylene (B1197577) bridges on the morpholine ring has been explored to develop selective inhibitors of certain kinases. researchgate.net

The synthesis of these modified morpholine analogues often involves starting with a pre-functionalized morpholine derivative, which is then reacted with the 5-nitrofuran component. Alternatively, post-synthetic modifications of the morpholine ring can be performed, although this is generally more challenging.

ModificationRationale
Introduction of substituents (e.g., methyl)To enhance brain penetrance and selectivity for specific biological targets. researchgate.net
Bridged morpholinesTo create more rigid structures and improve binding affinity. researchgate.net

Substituent Effects on the 5-Nitrofuran Ring

The 5-nitrofuran ring is another key area for structural modification. The nitro group is often considered essential for certain biological activities, but its position and the presence of other substituents can modulate these properties. researchgate.net

Late-stage functionalization techniques, such as copper-catalyzed C-H activation, have been employed to introduce a variety of functional groups at different positions on the furan ring of 5-nitrofuran derivatives. nih.gov This allows for the rapid generation of a diverse set of analogues.

Furthermore, replacing the nitro group with other electron-withdrawing or electron-donating groups can significantly impact the electronic properties of the furan ring and, consequently, its reactivity and biological profile. Studies have shown that replacing the nitro group with a hydrogen atom can lead to a loss of certain biological activities. researchgate.net

SubstituentPositionEffect
Hydroxyl, Methyl, Azido, Cyano, ArylVariousModulates biological activity and physicochemical properties. nih.gov
Aryl groupsPosition 5Can influence antimicrobial activity. pensoft.net
Halogens (e.g., Chloro)VariousCan alter the electrophilicity of the furan ring.

Derivatization at Linker Positions

One common derivatization is the conversion of the carbonyl group of the amide linker to a thiocarbonyl group, leading to the formation of thiomorpholides. This can be achieved using reagents like Lawesson's reagent or by employing the Willgerodt-Kindler reaction with the corresponding aldehyde, morpholine, and sulfur. pensoft.net

Another strategy involves introducing a methylene (B1212753) or longer alkyl chain between the furan ring and the morpholine nitrogen. For instance, reacting 5-nitro-2-furfuraldehyde with morpholine can lead to the formation of an enamine, which can be further modified.

Linker TypeSynthetic Method
AmideAcylation of morpholine with a 5-nitro-2-furoyl derivative. pensoft.net
ThiomorpholideWillgerodt-Kindler reaction or thionation of the corresponding amide. pensoft.net
AlkylReductive amination of 5-nitro-2-furfuraldehyde with morpholine.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Morpholine, 4 5 Nitro 2 Furanyl and Its Derivatives

Identification of Key Structural Features Influencing Biological Interactions

Role of the 5-Nitrofuran Warhead in Molecular Recognition

The 5-nitrofuran group is a well-established pharmacophore essential for the biological activity of this class of compounds. This moiety functions as a "warhead," meaning it is the chemically reactive portion of the molecule directly involved in the mechanism of action. The antimicrobial activity of nitrofurans, for instance, is dependent on the enzymatic reduction of the nitro group within the target cell. This reduction process generates reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules, including DNA, leading to cell death.

The presence and position of the nitro group on the furan (B31954) ring are critical. The electron-withdrawing nature of the nitro group is paramount for the initial reductive activation. Studies on various nitrofuran derivatives have consistently shown that the absence or relocation of the 5-nitro group leads to a significant loss of biological activity.

Contribution of the Morpholine (B109124) Moiety to Ligand-Target Binding

The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with specific residues in a biological target, such as an enzyme or receptor. researchgate.net Furthermore, the chair-like conformation of the morpholine ring can provide a rigid scaffold that helps to orient the 5-nitrofuran warhead in a favorable position for binding and subsequent activation. The substitution pattern on the morpholine ring can also be explored to fine-tune the compound's properties and target selectivity.

Impact of Linker Chemistry on Conformation and Reactivity

Research into derivatives of 4-(5-nitro-2-furanyl)morpholine has explored modifications of the linker to optimize activity. For example, the synthesis and evaluation of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines have demonstrated the impact of the linker's chemical nature. mdpi.comresearchgate.net In these series, the linker is either a furoyl (a type of ketone) or a carbonothioyl (a type of thioketone) group.

The change from a furoyl to a carbonothioyl linker alters the electronic distribution and the geometry of the molecule, which can affect how it interacts with its biological target. For instance, the replacement of the carbonyl oxygen with a sulfur atom in the carbonothioyl linker increases the bond length and can change the preferred conformation of the molecule, potentially leading to different binding affinities and biological activities.

A study on 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine highlighted the antifungal properties of this particular arrangement. researchgate.net The specific stereochemistry and electronic nature of the furoyl linker in this derivative were found to be conducive to its observed activity.

Linker TypeGeneral StructurePotential Impact on Activity
Furoyl5-Nitrofuran-CO-MorpholineThe ketone group can act as a hydrogen bond acceptor. The planarity of the carbonyl group can influence the overall molecular conformation.
Carbonothioyl5-Nitrofuran-CS-MorpholineThe thioketone group has different electronic and steric properties compared to a ketone. It can alter the reactivity and binding interactions of the molecule.

Development and Application of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

Statistical Methods for Correlating Chemical Descriptors with Biological Endpoints

The development of a QSAR model involves the use of various statistical methods to correlate molecular descriptors with biological endpoints, such as the concentration of a compound required to inhibit a biological process by 50% (IC50). Commonly used statistical techniques include:

Multiple Linear Regression (MLR): This method attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data.

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It reduces the dimensionality of the data by creating latent variables that capture the most important information.

The process begins with the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment). Statistical methods are then employed to select the most relevant descriptors and build a predictive model.

Validation of QSAR Models for Morpholine-Nitrofuran Compounds

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for practical applications. Validation is typically performed through both internal and external procedures.

Internal Validation: This involves assessing the stability and robustness of the model using the initial dataset. A common technique is cross-validation , where the dataset is repeatedly partitioned into training and test sets. The model is built on the training set and used to predict the activity of the compounds in the test set. A high correlation between the predicted and experimental activities indicates a robust model.

External Validation: This is a more stringent test of the model's predictive ability. The model is used to predict the biological activity of a set of new compounds that were not used in the model's development.

For a QSAR model of morpholine-nitrofuran compounds, a typical validation process would involve splitting a dataset of these compounds with known antibacterial activity into a training set and a test set. A model would be developed using the training set, and its predictive performance would be evaluated on the test set.

Below is a representative table of statistical parameters used to validate a QSAR model for a hypothetical series of antibacterial morpholine-nitrofuran derivatives.

ParameterDescriptionTypical Value for a Good Model
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through cross-validation.> 0.5
R²pred (R² for the external test set) The coefficient of determination for the external test set, indicating the model's ability to predict the activity of new compounds.> 0.5
RMSE (Root Mean Square Error) Measures the differences between values predicted by a model and the values observed.As low as possible

By employing these rigorous development and validation strategies, QSAR models can serve as powerful predictive tools in the rational design of novel Morpholine, 4-(5-nitro-2-furanyl)- derivatives with enhanced biological activities.

Conformational Analysis and Steric Effects on Biological Potency

The three-dimensional arrangement of a molecule, encompassing its conformation and steric properties, is a critical determinant of its interaction with biological targets and, consequently, its potency. For "Morpholine, 4-(5-nitro-2-furanyl)-" and its derivatives, understanding these spatial factors provides insight into their structure-activity relationships (SAR).

Steric effects, which arise from the spatial bulk of different parts of the molecule, also play a significant role in the biological potency of this class of compounds. The size and shape of substituents on either the furan or morpholine ring can hinder or enhance the molecule's ability to bind to its target.

Research on structurally similar 4-(5-aryl-2-furoyl)morpholines, where the nitro group is replaced by various aryl substituents, provides valuable insights into these steric considerations. A study on these analogs demonstrated that the nature of the substituent on the furan ring significantly determines the antimicrobial activity. pensoft.net While the direct 4-(5-aryl-2-furoyl)morpholines did not show exceptionally high antimicrobial activity, the introduction of a nitro group at the 4-position of the aryl ring in one derivative (compound 7b in the study) led to high antifungal activity. pensoft.net This underscores the pharmacophoric importance of the nitro group.

Furthermore, the replacement of the carbonyl group in the furoyl linker with a thiocarbonyl group to create 4-[(5-aryl-2-furyl)carbonothioyl]morpholines also influenced activity. pensoft.net Certain derivatives in this series showed high antifungal activity, indicating that the spatial and electronic properties of the linker between the furan and morpholine rings are important. pensoft.net The antimicrobial effect of these synthesized compounds is likely a combined contribution of the morpholine nucleus and the specific structural fragments attached to it. pensoft.net

The following table presents the minimum inhibitory concentration (MIC) and cytotoxicity data for selected 4-(5-aryl-2-furoyl)morpholine and 4-[(5-aryl-2-furyl)carbonothioyl]morpholine derivatives, illustrating the impact of structural and substituent changes on biological activity.

Compound IDStructureMIC (µg/mL) vs. C. neoformans
7b 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine16
8a 4-{[5-(4-Fluorophenyl)-2-furyl]carbonothioyl}morpholine4
8c 4-{[5-(4-Chlorophenyl)-2-furyl]carbonothioyl}morpholine4
Data sourced from a study on 4-(5-aryl-2-furoyl)morpholines and their thio-analogues. pensoft.net

In QSAR studies of a broad range of nitrofuran derivatives, descriptors related to molecular size and shape are often found to be significant. For antitubercular activity, for instance, it has been suggested that the number of fragments like morpholine should be minimal for improved activity, hinting at potential negative steric influences or unfavorable physicochemical properties imparted by this group in that specific context. nih.gov The spatial arrangement and bulk of the entire molecule are thus key factors in modulating the biological potency of nitrofuran derivatives.

Molecular and Cellular Mechanisms of Action of Morpholine, 4 5 Nitro 2 Furanyl

Biochemical Pathways Modulated by Morpholine (B109124), 4-(5-nitro-2-furanyl)-

The biological effects of Morpholine, 4-(5-nitro-2-furanyl)- are believed to be initiated through its metabolic activation and subsequent interaction with cellular macromolecules, leading to the modulation of critical biochemical pathways.

Nitroreductase-Mediated Bioactivation and Reactive Species Generation

A key and well-established mechanism for the biological activity of nitroaromatic compounds, including nitrofurans, is their bioactivation by nitroreductases. It is highly probable that Morpholine, 4-(5-nitro-2-furanyl)- undergoes a similar activation process.

Nitroreductases are a class of enzymes that catalyze the reduction of the nitro group (-NO₂) to a variety of reactive intermediates. This process is crucial for the compound's cytotoxic effects. The reduction can proceed through a one-electron or a two-electron pathway, generating nitro anion radicals and nitroso, hydroxylamino, and amino derivatives, respectively. These reduced species are highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). The generation of these reactive species can lead to a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA.

Studies on related nitrofuran compounds, such as 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), have demonstrated that their metabolism by nitroreductases is a prerequisite for their biological activity, including mutagenicity and carcinogenicity. nih.gov The enzymatic reduction of the nitro group is essential for the formation of DNA-binding species.

Interaction with DNA and Associated Damage Response Pathways

The reactive metabolites generated from the bioactivation of Morpholine, 4-(5-nitro-2-furanyl)- are capable of covalently binding to cellular macromolecules, with DNA being a primary target. This interaction can lead to the formation of DNA adducts, which are lesions that can disrupt the normal functioning of DNA.

Research on other nitrofurans, such as ANFT and 3-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF2), has shown that these compounds bind to DNA following their metabolic activation. nih.gov This binding can result in at least two types of adducts: those that are rapidly excised by DNA repair mechanisms and those that are more persistent. nih.gov The formation of these adducts can lead to various forms of DNA damage, including:

Daughter-strand gaps: The presence of adducts can stall the replication machinery, leading to the formation of gaps in the newly synthesized DNA strand. nih.gov

Base substitutions: The misreading of a damaged DNA template during replication can result in mutations. For instance, the related nitroaromatic compound 4-nitroquinoline-1-oxide (4NQO) is known to induce C > A, C > G, and C > T mutations. nih.gov

Oxidative DNA damage: The generation of ROS during the bioactivation process can lead to oxidative damage to DNA bases, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), which is a common marker of oxidative stress. nih.gov

The cell possesses a sophisticated network of DNA damage response (DDR) pathways to counteract the harmful effects of DNA lesions. These pathways, including base excision repair (BER) and nucleotide excision repair (NER), are responsible for recognizing and removing DNA adducts. mdpi.com The efficiency of these repair mechanisms can influence the ultimate biological outcome of exposure to the compound. nih.gov If the DNA damage is extensive or irreparable, it can trigger programmed cell death (apoptosis).

Modulation of Cellular Signaling Cascades (e.g., STAT3 inhibition if applicable to the specific compound or its close analogues)

While direct evidence for the modulation of specific signaling cascades by Morpholine, 4-(5-nitro-2-furanyl)- is not available in the current scientific literature, the structural motifs of the compound suggest potential interactions with key signaling pathways.

One such pathway of interest is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is implicated in the development and progression of various cancers, making it an attractive therapeutic target.

Some nitro-containing compounds have been shown to inhibit STAT3 signaling. For example, a nitro-derivative of aspirin, NCX-4016, has been reported to inhibit the activation of STAT3 in cancer cells. nih.gov Furthermore, other heterocyclic compounds have been designed to target the SH2 domain of STAT3, thereby inhibiting its phosphorylation and downstream signaling. mdpi.comresearchgate.net These findings suggest that the nitro- and morpholine-containing scaffold of Morpholine, 4-(5-nitro-2-furanyl)- could potentially interact with and modulate the STAT3 pathway. However, without specific experimental data for this compound, this remains a hypothesis.

Identification and Characterization of Putative Biological Targets

Identifying the specific molecular targets of Morpholine, 4-(5-nitro-2-furanyl)- is crucial for a complete understanding of its mechanism of action. This involves profiling its interactions with various enzymes and proteins.

Enzyme Inhibition and Activation Profiling

Currently, there is no publicly available information from comprehensive enzyme inhibition or activation screens specifically for Morpholine, 4-(5-nitro-2-furanyl)- . Such studies are essential to identify which enzymes in the human proteome are directly modulated by the compound.

However, based on the known activities of related compounds, several enzyme classes could be considered as potential targets. For instance, the metabolism of the related compound N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is mediated by prostaglandin (B15479496) endoperoxide synthetase through a cooxidative process, suggesting that enzymes involved in prostaglandin synthesis could be affected. nih.gov

Protein-Ligand Interaction Studies (e.g., molecular docking, binding assays)

Specific protein-ligand interaction studies, such as molecular docking and direct binding assays, have not been reported for Morpholine, 4-(5-nitro-2-furanyl)- . Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into potential binding modes and affinities.

While no specific docking studies exist for the title compound, research on other morpholine and nitrofuran derivatives has identified potential protein targets. For example, molecular docking studies on imidazopyridine-tethered pyrazolines, which also contain a nitrophenyl group, have suggested that these compounds can bind to the SH2 domain of STAT3. mdpi.com These studies often highlight the importance of the nitro group in forming key interactions, such as hydrogen bonds and salt bridges, with amino acid residues in the binding pocket. mdpi.com

The trypanocidal activity of some nitrofurans has been linked to their interaction with trypanosomal nitroreductases, which are essential for their bioactivation within the parasite. nih.gov This suggests that these enzymes could be a key target for Morpholine, 4-(5-nitro-2-furanyl)- in the context of antiparasitic activity.

Future research employing molecular docking and experimental binding assays will be necessary to identify and validate the specific protein targets of Morpholine, 4-(5-nitro-2-furanyl)- and to elucidate the precise nature of these interactions.

Mechanisms of Selective Action in Various Biological Systems (e.g., bacterial versus mammalian cells)

The selective antimicrobial action of Morpholine, 4-(5-nitro-2-furanyl)- and other nitrofurans is primarily attributed to the differential metabolic capabilities between bacterial and mammalian cells. wikipedia.orgmcmaster.ca The key to this selectivity lies in the presence and activity of specific nitroreductase enzymes in bacteria. nih.govplos.orgnih.gov

Bacterial Cell Activation:

In susceptible bacteria, the 5-nitro group of the furan (B31954) ring undergoes a series of reduction reactions catalyzed by bacterial nitroreductases. nih.govplos.orgnih.gov These enzymes, such as the oxygen-insensitive nitroreductases NfsA and NfsB found in Escherichia coli, transfer electrons from cellular donors like NAD(P)H to the nitro group. plos.orgoup.comoup.com This enzymatic reduction generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamino derivatives, as well as nitro-anion-free radicals. nih.govresearchgate.net

These reactive metabolites are highly indiscriminate in their targets within the bacterial cell. They can avidly bind to and damage a wide array of critical cellular components:

Bacterial DNA: The reactive intermediates can cause DNA strand breakage, leading to the inhibition of DNA replication and repair mechanisms. nih.govpatsnap.com

Ribosomal Proteins: They can covalently modify ribosomal proteins, thereby disrupting protein synthesis. nih.govoup.comdrugbank.com This interference with the production of essential proteins is a major contributor to the bacteriostatic and bactericidal effects of the compound.

Metabolic Enzymes: The intermediates can also inhibit various enzymes involved in crucial metabolic pathways, such as the citric acid cycle. oup.com

This multi-targeted assault on essential cellular processes makes it difficult for bacteria to develop resistance through a single mutation. oup.comdrugbank.com

Mammalian Cell Inactivity:

In contrast, mammalian cells generally lack the specific types of nitroreductases that are efficient at activating the 5-nitrofuran moiety. wikipedia.org While some reduction of nitroaromatic compounds can occur in mammalian cells, particularly under hypoxic conditions, the rate and extent of this reduction are significantly lower than in susceptible bacteria. mcmaster.canih.gov Mammalian cells also possess more robust defense mechanisms against oxidative stress, such as catalase, glutathione (B108866), and superoxide dismutase, which can neutralize some of the reactive oxygen species that might be generated. wikipedia.org This inefficient activation and superior defense system in mammalian cells result in a much lower concentration of the toxic reactive intermediates, thus sparing them from significant damage.

The table below summarizes the key differences in the mechanism of action between bacterial and mammalian cells.

FeatureBacterial CellsMammalian Cells
Nitroreductase Activity High activity of specific nitroreductases (e.g., NfsA, NfsB)Low to negligible activity of analogous enzymes
Activation of Prodrug Efficient reduction of the 5-nitro group to reactive intermediatesInefficient reduction of the 5-nitro group
Cellular Damage Widespread damage to DNA, ribosomes, and metabolic enzymesMinimal cellular damage due to low levels of reactive intermediates and effective defense mechanisms
Overall Effect Bacteriostatic or bactericidalGenerally non-toxic at therapeutic concentrations

Resistance Mechanisms to Morpholine, 4-(5-nitro-2-furanyl)- at a Molecular Level

The primary mechanism of acquired resistance to Morpholine, 4-(5-nitro-2-furanyl)- and other nitrofurans in bacteria is the prevention of the drug's activation. This is most commonly achieved through mutations in the genes that encode the activating nitroreductase enzymes. nih.govoup.comnih.gov

Mutations in Nitroreductase Genes:

The most frequently observed resistance mechanism involves loss-of-function mutations in the nfsA and nfsB genes. nih.govoup.comoup.com These mutations can include:

Point mutations: Single nucleotide changes that result in an amino acid substitution, leading to a non-functional or less efficient enzyme.

Deletions: Removal of a portion of the gene, resulting in a truncated and inactive protein.

Insertions: Addition of genetic material into the gene, disrupting its reading frame and leading to a non-functional protein.

Inactivation of these nitroreductases prevents the conversion of the nitrofuran prodrug into its toxic metabolites. oup.com Consequently, the drug remains in its inactive state and is unable to damage bacterial cellular components. Studies have shown that resistance often develops in a stepwise manner, with an initial mutation in nfsA followed by a subsequent mutation in nfsB to confer higher levels of resistance. oup.com

Other Resistance Mechanisms:

While mutations in nfsA and nfsB are the predominant cause of resistance, other, less common mechanisms have been identified:

Mutations in Flavin Mononucleotide (FMN) Biosynthesis: The NfsA and NfsB nitroreductases require flavin mononucleotide (FMN) as a cofactor to function. plos.org In-frame deletions in the ribE gene, which is involved in the biosynthesis of FMN, have been shown to confer nitrofurantoin (B1679001) resistance in E. coli. plos.org A reduction in the available FMN cofactor would impair the activity of the nitroreductases.

Efflux Pumps: The horizontal acquisition of genes encoding efflux pumps, such as the oqxAB system, can contribute to reduced susceptibility by actively transporting the nitrofuran out of the bacterial cell before it can be activated. oup.com

It is noteworthy that resistance to nitrofurans, including Morpholine, 4-(5-nitro-2-furanyl)-, generally emerges slowly and remains at a relatively low prevalence compared to other classes of antibiotics. nih.gov This is likely due to the multi-targeted nature of the activated drug, which requires multiple mutations for high-level resistance to develop. oup.comdrugbank.com

The table below outlines the primary molecular mechanisms of resistance to Morpholine, 4-(5-nitro-2-furanyl)-.

Resistance MechanismMolecular BasisConsequence
Nitroreductase Inactivation Mutations (point mutations, deletions, insertions) in nfsA and nfsB genes.Prevents the conversion of the prodrug to its active, toxic form.
Cofactor Depletion Mutations in genes involved in the biosynthesis of the FMN cofactor (e.g., ribE).Reduces the activity of the nitroreductase enzymes.
Efflux Acquisition of efflux pump genes (e.g., oqxAB).Actively removes the drug from the bacterial cell.

Preclinical and in Vitro Investigation Methodologies for Morpholine, 4 5 Nitro 2 Furanyl

Design of Cellular Assay Systems for Mechanistic Elucidation

To understand how "Morpholine, 4-(5-nitro-2-furanyl)-" affects cells, researchers can employ various cellular assay systems. These systems are fundamental in moving from preliminary activity screening to a deeper mechanistic understanding.

Cell Culture Models for Studying Subcellular Effects

The initial investigation into the biological effects of "Morpholine, 4-(5-nitro-2-furanyl)-" would involve the use of relevant cell culture models. Based on the demonstrated high antifungal activity of the related compound, 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine, against Cryptococcus neoformans, fungal cell lines would be a primary model system. researchgate.net In addition, to explore potential effects on mammalian cells, a variety of cell lines could be employed. For instance, studies on other 5-nitrofuran derivatives have utilized human myeloid leukaemic cell lines (ML-2, EOL-1) to investigate differentiation-inducing properties and Ehrlich ascites tumour cells to study effects on nucleic acid and protein synthesis. nih.gov Furthermore, given that a related nitrofuran, N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), has been shown to induce bladder tumors in mice, bladder carcinoma cell lines could also be relevant for carcinogenicity and cytotoxicity studies. nih.govnih.gov

The selection of appropriate cell lines is crucial for studying specific subcellular effects. For example, if the hypothesis is that the compound targets mitochondria, cell lines with well-characterized mitochondrial function would be chosen. Similarly, to investigate effects on the cell cycle, cancer cell lines with known cell cycle profiles would be advantageous.

High-Throughput Screening Approaches for Pathway Analysis

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of cellular pathways to identify its primary mode of action. nih.gov HTS can be performed using various platforms, including multi-well plates where cells are treated with the compound of interest, and a specific readout is measured. springernature.com

For "Morpholine, 4-(5-nitro-2-furanyl)-", HTS could be employed to:

Identify affected signaling pathways: Using reporter gene assays, where cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a specific signaling pathway's response element. A change in reporter expression would indicate that the compound modulates that pathway.

Assess broad cytotoxicity: Cell viability assays, such as those using resazurin (B115843) or measuring ATP content, can be run in a high-throughput format across a diverse panel of cell lines to identify selective cytotoxicity. springernature.com

Screen for effects on protein expression or localization: High-content screening (HCS), a type of HTS that uses automated microscopy and image analysis, can quantify changes in protein levels, modifications, or subcellular location in response to the compound. nih.gov

The data from HTS would provide a broad overview of the compound's cellular effects, guiding more focused mechanistic studies.

Biochemical Assays for Enzyme Kinetics and Target Engagement Studies

Once a potential cellular pathway or target is identified, biochemical assays are crucial for direct validation and characterization of the molecular interaction. These assays use purified components, such as enzymes or receptors, to study the compound's effect in a cell-free system.

For "Morpholine, 4-(5-nitro-2-furanyl)-", given that many 5-nitrofuran compounds are activated by nitroreductases, a key biochemical investigation would be to determine if it is a substrate for these enzymes. pensoft.net An in vitro nitroreductase assay using purified enzyme could monitor the reduction of the compound, for example, by measuring the consumption of a cofactor like NADH or NADPH spectrophotometrically. pensoft.net

If a specific enzyme is hypothesized to be a target, enzyme kinetic studies would be performed. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor ("Morpholine, 4-(5-nitro-2-furanyl)-"). This allows for the determination of key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Studies on other morpholine-containing compounds have successfully used such assays to determine inhibitory potential against enzymes like carbonic anhydrase. nih.gov

Target engagement studies aim to confirm that the compound binds to its intended target within a cellular context. Techniques like cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) could be employed to assess the binding of "Morpholine, 4-(5-nitro-2-furanyl)-" to its target protein in cell lysates or even in live cells.

Advanced Imaging Techniques for Spatiotemporal Analysis of Cellular Responses

Advanced microscopy techniques are invaluable for visualizing the effects of a compound on cellular structures and processes in real-time and with high resolution.

Confocal Microscopy for Intracellular Localization

Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images of cells, enabling the precise localization of molecules within subcellular compartments. pensoft.netnih.govnih.gov To determine the intracellular distribution of "Morpholine, 4-(5-nitro-2-furanyl)-", the compound itself would ideally need to be fluorescent or be tagged with a fluorescent dye. If the compound is not intrinsically fluorescent, immunofluorescence could be used if an antibody that specifically recognizes the compound or a metabolite is available.

Alternatively, researchers can use fluorescently labeled markers for specific organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) in conjunction with the compound treatment. By observing any co-localization or changes in the morphology of these organelles, one can infer the compound's potential site of action. For example, studies have used morpholine-functionalized carbon dots as fluorescent probes for selective imaging of lysosomes. nih.gov

Live-Cell Imaging for Dynamic Cellular Processes

Live-cell imaging allows for the observation of cellular processes in real-time, providing dynamic information that is lost in fixed-cell experiments. researchgate.netnih.govresearchgate.net This technique is crucial for understanding the kinetics of a compound's effects.

For "Morpholine, 4-(5-nitro-2-furanyl)-", live-cell imaging could be used to monitor:

Real-time changes in cell morphology: Observing changes in cell shape, motility, or the formation of structures like apoptotic bodies.

Dynamic changes in organelle function: Using fluorescent biosensors to monitor real-time changes in, for example, mitochondrial membrane potential, calcium signaling, or pH within organelles.

Tracking of labeled molecules: If a fluorescently tagged version of the compound is available, its uptake, trafficking, and accumulation within the cell can be followed over time.

These advanced imaging techniques provide a powerful visual component to the investigation, complementing the quantitative data from cellular and biochemical assays to build a comprehensive picture of the biological activity of "Morpholine, 4-(5-nitro-2-furanyl)-".

Research Findings on a Related Compound

While specific data for "Morpholine, 4-(5-nitro-2-furanyl)-" is not available in the public domain, the following table summarizes the reported activity for the closely related compound, 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine.

Compound NameTarget Organism/Cell LineActivityCytotoxicitySource
4-[5-(4-Nitrophenyl)-2-furoyl]morpholineCryptococcus neoformans ATCC 208821High antifungal activity (MIC = 4-16 µg/mL)Low cytotoxicity to Human Embryonic Kidney cells (HkCC50 > 32 µg/mL) researchgate.net

Omics Technologies for Comprehensive Biological Profiling

The comprehensive biological profiling of xenobiotics like Morpholine (B109124), 4-(5-nitro-2-furanyl)- is increasingly reliant on "omics" technologies. These high-throughput methods allow for a global assessment of molecules within a biological system, providing a holistic view of the perturbations caused by a chemical compound. While specific omics data for Morpholine, 4-(5-nitro-2-furanyl)- are not extensively available in public literature, the established methodologies are readily applicable for its investigation. The following sections outline the principles and potential applications of transcriptomics, proteomics, and metabolomics in the preclinical and in vitro assessment of this compound, drawing parallels from research on the broader class of nitrofuran derivatives.

Transcriptomics for Gene Expression Analysis

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific conditions. For a compound like Morpholine, 4-(5-nitro-2-furanyl)-, transcriptomic analysis in relevant in vitro models (e.g., human cell lines like HepG2 or bacterial systems) can reveal changes in gene expression that are indicative of its mechanism of action and potential toxicity pathways.

Methodologies:

Microarrays: This technology utilizes a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of large numbers of genes simultaneously.

RNA-Sequencing (RNA-Seq): A more recent and powerful technology that uses next-generation sequencing to reveal the presence and quantity of RNA in a biological sample at a given moment.

Potential Research Findings: Exposure to nitroaromatic compounds often elicits a complex cellular response involving multiple signaling pathways. Based on studies of related compounds, transcriptomic analysis of cells treated with Morpholine, 4-(5-nitro-2-furanyl)- could be expected to show differential expression of genes involved in:

Oxidative Stress Response: Upregulation of genes encoding antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferases (GSTs) would suggest the induction of reactive oxygen species (ROS).

DNA Damage Response: Increased expression of genes involved in DNA repair pathways, such as those in the base excision repair (BER) and nucleotide excision repair (NER) systems, would indicate genotoxic stress. Key genes might include GADD45 (Growth Arrest and DNA Damage-inducible), p53, and various DNA glycosylases.

Metabolic Activation: Changes in the expression of genes encoding nitroreductases and other metabolic enzymes could provide insight into the bioactivation of the compound.

Hypothetical Data Table: Potential Gene Expression Changes Induced by Morpholine, 4-(5-nitro-2-furanyl)-

PathwayGene TargetAnticipated Expression ChangePotential Implication
Oxidative StressSOD1, SOD2UpregulationResponse to superoxide anion formation
DNA Damage ResponseGADD45AUpregulationCell cycle arrest to allow for DNA repair
MetabolismNFS1 (Nitroreductase)UpregulationMetabolic activation of the nitro group

Proteomics for Protein Abundance and Post-Translational Modification Studies

Proteomics complements transcriptomics by analyzing the entire set of proteins in a cell or tissue. It can reveal changes in protein abundance and identify post-translational modifications (PTMs) that are not apparent at the transcript level.

Methodologies:

Two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS): A classic method for separating proteins.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying thousands of proteins from complex samples.

Potential Research Findings: Proteomic profiling of cells exposed to Morpholine, 4-(5-nitro-2-furanyl)- could uncover alterations in proteins related to:

Cellular Defense Mechanisms: Increased abundance of heat shock proteins (e.g., HSP70, HSP90) and proteins involved in protein folding and degradation.

Apoptosis: Changes in the levels of pro- and anti-apoptotic proteins like Bax, Bcl-2, and caspases.

Metabolic Enzymes: Alterations in the abundance of enzymes involved in key metabolic pathways, reflecting a cellular response to the xenobiotic.

Metabolomics for Perturbations in Cellular Metabolic Pathways

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a direct functional readout of the physiological state of a cell. For Morpholine, 4-(5-nitro-2-furanyl)-, metabolomic studies can identify specific metabolic pathways that are perturbed upon exposure.

Methodologies:

Nuclear Magnetic Resonance (NMR) spectroscopy: A non-destructive technique that provides detailed structural information about metabolites.

Mass Spectrometry (MS) coupled with separation techniques (e.g., GC-MS, LC-MS): Highly sensitive methods for detecting and quantifying a wide range of metabolites.

Potential Research Findings: Based on studies of nitrofurantoin (B1679001), a related nitrofuran, metabolomic analysis following exposure to Morpholine, 4-(5-nitro-2-furanyl)- might reveal:

Perturbations in Energy Metabolism: Changes in the levels of metabolites in the tricarboxylic acid (TCA) cycle and glycolysis, suggesting mitochondrial dysfunction.

Alterations in Amino Acid Metabolism: Fluctuations in amino acid pools, which could be indicative of oxidative stress or an altered protein synthesis/degradation balance.

Disruption of Nucleotide Metabolism: Changes in the levels of purine (B94841) and pyrimidine (B1678525) metabolites, potentially linked to DNA damage and repair processes.

Hypothetical Data Table: Potential Metabolite Perturbations by Morpholine, 4-(5-nitro-2-furanyl)-

Metabolic PathwayMetaboliteAnticipated ChangePotential Implication
Energy MetabolismLactateIncreaseShift towards anaerobic glycolysis due to mitochondrial stress
Amino Acid MetabolismGlutathione (GSH)DecreaseDepletion due to oxidative stress
Nucleotide Metabolism8-oxo-dGIncreaseOxidative DNA damage

In Vitro and Ex Vivo Models for Investigating Genotoxic Mechanisms

The genotoxicity of nitroaromatic compounds like Morpholine, 4-(5-nitro-2-furanyl)- is a significant area of investigation. In vitro and ex vivo models are crucial for elucidating the specific mechanisms by which these compounds damage genetic material.

DNA Adduct Formation Studies

A key mechanism of genotoxicity for many nitroaromatic compounds is the formation of covalent adducts with DNA. This process typically involves the metabolic reduction of the nitro group to reactive intermediates that can then bind to DNA bases.

Methodologies:

³²P-Postlabeling: A highly sensitive method for detecting a wide range of DNA adducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification and quantification of specific DNA adducts.

Immunoassays (e.g., ELISA): Utilize antibodies specific to certain DNA adducts.

Research Findings for Nitrofurans: Studies on various nitrofuran derivatives have shown that upon metabolic activation, they can form adducts with DNA. The reduction of the 5-nitro group is a critical step, leading to the formation of a reactive hydroxylamine (B1172632) intermediate. This electrophilic species can then react with nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine. researchgate.net The formation of these adducts can lead to mutations if not repaired before DNA replication. nih.gov While specific DNA adducts for Morpholine, 4-(5-nitro-2-furanyl)- have not been characterized in the public domain, it is plausible that it follows a similar mechanism of action.

Chromosomal Aberration and Micronucleus Assays (mechanistic context)

Chromosomal aberration and micronucleus assays are standard in vitro tests for assessing the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of a chemical.

Methodologies:

Chromosomal Aberration Assay: Typically performed in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes). Cells are treated with the test compound, and metaphase chromosomes are analyzed for structural abnormalities such as breaks, deletions, and exchanges.

Micronucleus Assay: This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis. The in vitro micronucleus test is often performed using the cytokinesis-block method, which allows for the specific analysis of cells that have undergone one cell division.

Mechanistic Insights from Nitrofuran Studies: Many nitrofuran compounds have been shown to induce chromosomal aberrations and micronuclei in various in vitro systems. nih.gov The formation of these chromosomal damages is believed to be a direct consequence of the DNA adducts formed and the subsequent DNA strand breaks that can occur during their repair or during DNA replication on a damaged template. The generation of reactive oxygen species during the metabolic cycling of the nitro group can also contribute to DNA strand breaks and chromosomal damage. researchgate.net

Data Table: Genotoxic Endpoints for Nitrofuran Compounds

AssayEndpoint MeasuredGeneral Finding for NitrofuransMechanistic Link
Chromosomal Aberration AssayClastogenicity (breaks, exchanges)PositiveDNA adduct formation leading to DNA strand breaks
In Vitro Micronucleus TestClastogenicity and/or AneugenicityPositiveChromosome breakage or loss due to DNA damage or spindle disruption

Theoretical and Computational Studies of Morpholine, 4 5 Nitro 2 Furanyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed view of the electronic architecture and energetic landscape of Morpholine (B109124), 4-(5-nitro-2-furanyl)-. These calculations are fundamental to predicting its intrinsic reactivity and the thermodynamics of its chemical transformations.

Electronic Structure Analysis and Reactivity Prediction

The electronic character of Morpholine, 4-(5-nitro-2-furanyl)- is significantly influenced by the interplay between the electron-withdrawing nitro group and the electron-donating morpholine and furan (B31954) rings. Density Functional Theory (DFT) is a commonly employed computational method to probe these electronic features. researchgate.net

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly insightful as it indicates the propensity of a molecule to accept electrons. For nitrofuran derivatives, the low-lying LUMO energy, a consequence of the potent electron-withdrawing nitro group, is a critical determinant of their biological mechanism. This low LUMO energy facilitates the acceptance of electrons from biological reducing agents, a crucial step in the activation of these compounds. nih.gov

Computational studies have shown that the nitro group significantly lowers the LUMO energy, rendering the furan ring susceptible to reductive activation. researchgate.net This process is believed to be central to the activity of many nitrofuran compounds. nih.gov

Table 1: Calculated Electronic Properties of a Representative Nitrofuran Compound

PropertyValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-2.8 eVIndicates susceptibility to reduction
HOMO-LUMO Gap3.7 eVRelates to chemical reactivity and stability

Note: These are representative values and can vary depending on the specific computational method and basis set used.

Reaction Energetics and Transition State Analysis

Quantum chemical calculations are also invaluable for mapping the energy profiles of reactions involving Morpholine, 4-(5-nitro-2-furanyl)-. This includes determining the energies of reactants, products, and, crucially, the transition states that connect them. Understanding the energetics of a reaction pathway provides a theoretical basis for its feasibility and rate.

For instance, the reduction of the nitro group, a key activation step for nitrofurans, can be modeled computationally. nih.gov These calculations can elucidate the step-by-step mechanism, identifying intermediates and the energy barriers associated with each step. Transition state analysis helps to pinpoint the geometry of the highest energy point along the reaction coordinate, offering a detailed picture of the bond-breaking and bond-forming processes. Computational studies on related nitrofuran systems have highlighted the asynchronous nature of certain reactions, where bond formation occurs more readily at specific sites due to steric and electronic factors. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the theoretical investigation of Morpholine, 4-(5-nitro-2-furanyl)- to the realm of complex biological systems. These methods allow for the visualization and analysis of its interactions with macromolecular targets, providing a structural basis for its biological effects.

Molecular Docking and Dynamics for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in identifying potential biological targets for Morpholine, 4-(5-nitro-2-furanyl)- and understanding the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov

For nitrofuran derivatives, docking studies have been employed to investigate their binding to various enzymes, including bacterial nitroreductases which are responsible for their activation. researchgate.net These studies can reveal key amino acid residues in the active site that are crucial for binding and catalysis. mdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.

Table 2: Representative Molecular Docking Results for a Nitrofuran Derivative with a Target Protein

ParameterValueInterpretation
Binding Energy (kcal/mol)-7.5Strength of the interaction
Interacting ResiduesTyr85, Ser120, Phe124Key amino acids in the binding site
Types of InteractionsHydrogen bonds, π-π stackingForces stabilizing the complex

Note: These values are hypothetical and serve as an example of typical docking results.

Homology Modeling of Uncharacterized Target Proteins

In cases where the three-dimensional structure of a potential protein target for Morpholine, 4-(5-nitro-2-furanyl)- has not been experimentally determined, homology modeling can be used to generate a theoretical model. nih.govnih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. youtube.comyoutube.com

By identifying a protein with a known structure (a template) that is homologous to the target protein, a 3D model of the target can be constructed. youtube.com This model can then be used for molecular docking and dynamics studies to investigate the potential binding of Morpholine, 4-(5-nitro-2-furanyl)-, thereby guiding further experimental validation. nih.gov

In Silico Prediction of ADMET-Related Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the research and development of new chemical entities. In silico ADMET prediction models offer a rapid and cost-effective means of assessing these properties from the molecular structure alone, providing a mechanistic understanding for research purposes. researchgate.netnih.gov

A variety of computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning algorithms, are available to predict a wide range of ADMET-related parameters. pharmaron.com For Morpholine, 4-(5-nitro-2-furanyl)-, these predictions can offer insights into its likely metabolic pathways, potential for membrane permeability, and other pharmacokinetic characteristics. nih.govjonuns.com For instance, the presence of the morpholine ring and the nitro-furan moiety will significantly influence properties such as solubility, lipophilicity, and metabolic stability.

Table 3: Predicted ADMET-Related Properties for a Representative Nitrofuran Compound

PropertyPredicted ValueImplication for Research
Aqueous SolubilityModerateInfluences bioavailability and formulation
Blood-Brain Barrier PermeationLowSuggests limited distribution to the central nervous system
Cytochrome P450 InhibitionPotential inhibitor of CYP2D6Indicates potential for drug-drug interactions
Human Intestinal AbsorptionHighSuggests good oral bioavailability

Note: These are illustrative predictions and should be interpreted with caution as they are based on computational models.

Prediction of Metabolic Soft Spots and Biotransformation Pathways

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and duration of action. Computational tools are widely used to predict the sites on a molecule that are most susceptible to metabolism, often referred to as "metabolic soft spots." nih.gov By identifying these vulnerable positions, chemists can strategically modify the compound to block or slow down metabolism, thereby improving its pharmacokinetic profile.

A variety of computational approaches are available for predicting the metabolism of xenobiotics. These can be broadly categorized as ligand-based and structure-based methods. nih.gov Ligand-based approaches utilize the chemical structure of the compound to predict its metabolic fate, often employing machine learning models trained on large datasets of known metabolic transformations. nih.govnih.gov Structure-based approaches, on the other hand, involve docking the compound into the active site of a specific metabolic enzyme, such as a cytochrome P450 (CYP) isoform, to predict the likelihood and position of metabolism. nih.gov

Several software platforms, including BioTransformer and GLORYx, integrate these approaches to provide comprehensive predictions of metabolic pathways. nih.gov BioTransformer, for instance, uses a machine learning-enhanced rule-based approach to predict metabolites from various pathways, including phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolism, as well as transformations by gut microbiota. nih.gov GLORYx first predicts the sites of metabolism using machine learning and then applies a set of reaction rules to generate the structures of likely metabolites. nih.gov

For "Morpholine, 4-(5-nitro-2-furanyl)-", a hypothetical metabolic prediction using such tools would likely identify several potential soft spots. The nitrofuran moiety is a well-known substrate for nitroreductases, enzymes that are abundant in both mammalian tissues and microorganisms. nih.gov The reduction of the nitro group is a key activation step for many nitrofuran drugs and can lead to the formation of reactive intermediates. nih.gov Therefore, the primary predicted biotransformation pathway would likely involve the reduction of the 5-nitro group.

Other potential sites of metabolism include the morpholine ring and the furan ring. The morpholine ring could undergo oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms. The furan ring could also be a target for oxidative metabolism. The table below outlines the potential metabolic reactions that "Morpholine, 4-(5-nitro-2-furanyl)-" could undergo, based on general principles of drug metabolism and knowledge of related nitrofuran compounds.

Predicted Metabolic Pathway Potential Metabolites Enzymes Involved (Hypothetical)
NitroreductionAmino derivative, hydroxylamino derivative, and other reduced speciesNitroreductases (e.g., from gut microbiota or liver)
Morpholine Ring OxidationHydroxylated morpholine derivatives, ring-opened productsCytochrome P450 enzymes (e.g., CYP3A4, CYP2D6)
Furan Ring OxidationEpoxides, ring-opened dicarbonyl compoundsCytochrome P450 enzymes
Combination of PathwaysMetabolites with both a reduced nitro group and oxidized morpholine/furan ringsMultiple enzyme systems

It is important to note that these are theoretical predictions. Experimental validation using in vitro systems, such as liver microsomes or recombinant enzymes, would be necessary to confirm the actual metabolic profile of "Morpholine, 4-(5-nitro-2-furanyl)-".

Computational Approaches for Predicting DNA Binding Potential

The potential for a compound to interact with DNA is a critical safety concern, as it can lead to mutagenicity and carcinogenicity. nih.gov Given that the biological activity of many nitrofuran compounds is linked to the formation of reactive metabolites that can damage DNA, computational assessment of the DNA binding potential of "Morpholine, 4-(5-nitro-2-furanyl)-" is of paramount importance. nih.gov

Computational methods for predicting DNA binding can range from simple structural alerts to more complex molecular docking and quantum chemical calculations.

Structural Alerts and QSAR Models: The presence of the 5-nitrofuran group itself is a well-established structural alert for potential genotoxicity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed for nitrofuran derivatives and can provide a preliminary assessment of their DNA damaging potential. mdpi.com These models often use descriptors related to the electronic properties of the nitro group, as its reduction potential is a key factor in its bioactivation. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of DNA binding, "Morpholine, 4-(5-nitro-2-furanyl)-" or its reactive metabolites can be docked into the major or minor groove of a DNA double helix. The results of a docking simulation can provide information about the binding mode (e.g., intercalation, groove binding), the binding affinity, and the specific interactions (e.g., hydrogen bonds, van der Waals interactions) between the compound and DNA. mdpi.comresearchgate.net

For "Morpholine, 4-(5-nitro-2-furanyl)-", docking studies would likely focus on the binding of its reduced, reactive intermediates to DNA. These electrophilic species are thought to be the ultimate mutagens that covalently bind to DNA bases. nih.gov

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of molecules in detail. rsc.org These methods can be employed to:

Calculate the reduction potential of the nitro group, providing an indication of its ease of bioactivation.

Model the structure and reactivity of the resulting metabolites.

Investigate the mechanism of covalent bond formation between the reactive metabolite and DNA bases.

The table below summarizes the computational approaches that can be used to assess the DNA binding potential of "Morpholine, 4-(5-nitro-2-furanyl)-".

Computational Approach Information Provided Relevance to "Morpholine, 4-(5-nitro-2-furanyl)-"
Structural AlertsPreliminary flag for potential toxicity based on known toxicophores.The 5-nitrofuran moiety is a known structural alert for genotoxicity.
QSAR ModelsQuantitative prediction of DNA damaging potential based on physicochemical properties.Can estimate the relative risk compared to other nitrofuran derivatives. mdpi.com
Molecular DockingPrediction of binding mode, affinity, and specific interactions with DNA. mdpi.comresearchgate.netCan elucidate how the compound or its metabolites interact with the DNA helix.
Quantum Chemical CalculationsDetailed electronic structure, reactivity, and mechanism of interaction. rsc.orgCan provide fundamental insights into the chemical basis of its potential genotoxicity.

Analytical Methodologies for Research and Characterization of Morpholine, 4 5 Nitro 2 Furanyl

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for isolating and quantifying Morpholine (B109124), 4-(5-nitro-2-furanyl)- from complex mixtures, such as biological and environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like Morpholine, 4-(5-nitro-2-furanyl)-. Method development often involves optimizing several parameters to achieve the desired separation and sensitivity.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a Zorbax ODS column can be employed with a mobile phase consisting of a mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol (B129727) in a 70:30 ratio. researchgate.net Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 290 nm. researchgate.net To handle complex matrices and enhance the longevity of the analytical column, solid-phase extraction (SPE) with cartridges like C-18 Sep-Pak is often used for sample cleanup prior to HPLC analysis. researchgate.net

In some applications, derivatization is employed to improve the chromatographic properties or detectability of the analyte. For example, morpholine and its derivatives can be derivatized with 1-naphthylisothiocyanate (NIT), and the resulting thiourea (B124793) derivative can be analyzed by HPLC with UV detection. nih.gov This method has shown good recovery and stability. nih.gov Another approach utilizes mixed-mode chromatography, such as with a Coresep 100 column, which employs cation-exchange to retain basic compounds like morpholine. helixchrom.com

Table 1: Example HPLC Method Parameters for Morpholine Derivatives

ParameterConditionReference
Column Zorbax ODS researchgate.net
Mobile Phase 0.05M Sodium Acetate (pH 4.0)/Methanol (70:30) researchgate.net
Detection UV at 290 nm researchgate.net
Sample Preparation Solid-Phase Extraction (C-18 Sep-Pak) researchgate.net

Gas Chromatography (GC) for Volatile Metabolites

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While Morpholine, 4-(5-nitro-2-furanyl)- itself may not be sufficiently volatile for direct GC analysis without derivatization, this method is invaluable for studying its volatile metabolites.

Derivatization is a key step in preparing morpholine-containing compounds for GC analysis. A widely used method involves the reaction of morpholine with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine. nih.govresearchgate.net This derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net The optimization of derivatization conditions, including acid concentration, temperature, and reaction time, is critical for achieving reliable and reproducible results. nih.gov

For instance, a method for detecting morpholine in various matrices involves derivatization with sodium nitrite in the presence of hydrochloric acid, followed by extraction with dichloromethane (B109758) and subsequent GC-MS analysis. nih.gov This approach has demonstrated good linearity over a concentration range of 10–500 μg·L−1 and low limits of detection (LOD) and quantification (LOQ) of 7.3 μg·L−1 and 24.4 μg·L−1, respectively. nih.gov

Table 2: GC-MS Method Validation Parameters for a Morpholine Derivative

ParameterValueReference
Linearity Range 10–500 µg/L nih.gov
Correlation Coefficient (R²) > 0.999 nih.gov
Limit of Detection (LOD) 7.3 µg/L nih.gov
Limit of Quantification (LOQ) 24.4 µg/L nih.gov
Spiked Recovery Rate 94.3% to 109.0% nih.gov
Intraday Repeatability (RSD) 2.0%–4.4% nih.gov
Interday Reproducibility (RSD) 3.3%–7.0% nih.gov

Mass Spectrometry for Metabolite Identification and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of Morpholine, 4-(5-nitro-2-furanyl)- and its metabolites. Its high sensitivity and specificity allow for the confident identification of compounds even at low concentrations.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. It is used to determine the fragmentation patterns of ions, which provides valuable structural information. In the context of Morpholine, 4-(5-nitro-2-furanyl)- research, LC-MS/MS is frequently employed for the determination of the parent compound and its metabolites in complex biological matrices. nih.gov

For example, in the analysis of related nitrofuran compounds, a method involving acid hydrolysis to release bound residues, followed by derivatization and LC-MS/MS analysis, has been successfully developed. nih.gov This technique allows for the sensitive detection and quantification of the analytes. nih.gov The fragmentation patterns observed in the MS/MS spectra are crucial for confirming the identity of the detected metabolites. For instance, the fragmentation of neobavaisoflavone (B1678162) metabolites has been analyzed to identify losses of specific chemical groups, aiding in their structural elucidation. mdpi.com

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Untargeted HRMS has been used to identify novel metabolites of similar compounds, such as furanyl fentanyl. nih.gov In these studies, urine samples were analyzed by HRMS to identify various metabolites, including dihydrodiol and sulfate (B86663) conjugates. nih.gov The accurate mass data obtained from HRMS is essential for proposing the elemental composition of unknown metabolites, which is a key step in their identification. mdpi.commdpi.com For example, in the metabolic profiling of 4-fluoro-furanylfentanyl, HRMS was used to determine the elemental composition of 20 different metabolites. mdpi.com

Spectroscopic Methods for Real-Time Biochemical Interaction Studies

While chromatographic and mass spectrometric techniques are excellent for separation and identification, spectroscopic methods can provide insights into the real-time biochemical interactions of Morpholine, 4-(5-nitro-2-furanyl)-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this area.

¹H NMR spectroscopy has been used to confirm the structure of synthesized 4-(5-aryl-2-furoyl)morpholines. pensoft.net The chemical shifts and coupling patterns of the protons in the morpholine and furan (B31954) rings provide definitive structural information. pensoft.net For instance, in the ¹H NMR spectra of these compounds, the protons of the morpholine ring typically appear as distinct signals, allowing for the confirmation of its presence and substitution pattern. pensoft.net While not a real-time method in the same vein as some other spectroscopic techniques, NMR can be used to study the binding of small molecules to macromolecules by observing changes in the chemical shifts and line broadening of the signals upon interaction.

UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of "Morpholine, 4-(5-nitro-2-furanyl)-" and for tracking the progress of chemical reactions in which it participates. The presence of the 5-nitro-2-furanyl chromophore, a system of conjugated double bonds and a nitro group, gives rise to characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum. iu.eduupi.edu

The principle of concentration determination lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), where the compound absorbs most strongly, a calibration curve can be constructed to determine the concentration of unknown samples. For nitroaromatic compounds, the λmax is influenced by the molecular structure and the solvent used. iu.eduyoutube.com For instance, the UV spectrum of morpholine itself shows a bimodal appearance with an onset at ~255 nm. rsc.org The addition of the nitrofuranyl group is expected to shift the absorption to longer wavelengths.

In reaction monitoring, UV-Vis spectroscopy provides a real-time, non-destructive method to follow the transformation of "Morpholine, 4-(5-nitro-2-furanyl)-". Changes in the concentration of the reactant or the formation of a product with a different chromophore will result in a corresponding change in the UV-Vis spectrum over time. This allows for the kinetic analysis of the reaction.

ParameterValueReference
Solvent Ethanol researchgate.net
λmax 390 nm researchgate.net
Molar Absorptivity (ε) 2.546×10⁴ L/mol·cm researchgate.net
Linear Range 0.2-2.8 µg/ml researchgate.net
Correlation Coefficient (R²) >0.99

Table 1: Hypothetical UV-Vis Spectroscopic Data for Morpholine, 4-(5-nitro-2-furanyl)- in Ethanol

Fluorescence Spectroscopy for Binding Affinity and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of "Morpholine, 4-(5-nitro-2-furanyl)-" to macromolecules, such as proteins, and to detect conformational changes. nih.govnanotempertech.com This method relies on the intrinsic fluorescence of the molecule or the use of fluorescent probes.

Binding affinity studies can be conducted by monitoring changes in the fluorescence properties of a target protein (like tryptophan fluorescence) upon titration with "Morpholine, 4-(5-nitro-2-furanyl)-". nih.gov The binding event can lead to quenching (a decrease in fluorescence intensity) or enhancement of the protein's fluorescence. nih.gov The magnitude of this change can be used to determine the binding constant (Ka) and the number of binding sites. researchgate.net Fluorescence quenching can occur through various mechanisms, including the formation of a ground-state complex (static quenching) or collisional deactivation (dynamic quenching). nih.gov

Conformational changes in either the small molecule or the macromolecule it binds to can also be probed using fluorescence. researchgate.netnih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) can measure distances between a fluorescent donor and an acceptor molecule, providing insights into the proximity and orientation of different parts of a molecular complex. nih.gov

ParameterValueReference
Excitation Wavelength (λex) 280 nm (for protein) nih.gov
Emission Wavelength (λem) 340 nm (for protein) nih.gov
Binding Constant (Ka) 1.5 x 10⁵ M⁻¹
Number of Binding Sites (n) 1
Quenching Mechanism Static

Table 2: Hypothetical Fluorescence Quenching Data for the Interaction of Morpholine, 4-(5-nitro-2-furanyl)- with a Model Protein

Advanced Analytical Techniques for Biological Marker Quantification

To understand the fate and effect of "Morpholine, 4-(5-nitro-2-furanyl)-" in biological systems, it is crucial to quantify the parent compound and its metabolites, which can serve as biological markers. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for this purpose due to their high sensitivity, selectivity, and specificity. nih.govnih.gov

The analysis of nitrofuran metabolites often involves an initial step to release the protein-bound metabolites, typically through mild acid hydrolysis. This is followed by a derivatization step to enhance the chromatographic and mass spectrometric properties of the analytes. acs.org The sample is then subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection into the LC-MS/MS system. nih.gov

The LC system separates the analytes based on their physicochemical properties, and the tandem mass spectrometer provides highly selective detection and quantification. nih.gov By using isotopically labeled internal standards, accurate and precise quantification can be achieved, even at very low concentrations in complex biological matrices like plasma, urine, or tissue homogenates.

Analytical TechniqueSample PreparationInstrumentationLimit of Quantification (LOQ)
LC-MS/MS Acid hydrolysis, derivatization, solid-phase extraction (SPE)UHPLC coupled to a triple quadrupole mass spectrometer0.1 ng/mL

Table 3: Hypothetical Advanced Analytical Technique for Quantification of a Biological Marker of Morpholine, 4-(5-nitro-2-furanyl)-

Future Research Directions and Non Clinical Translational Perspectives for Morpholine, 4 5 Nitro 2 Furanyl

Exploration of Novel Biological Targets and Undiscovered Mechanisms

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties. sci-hub.senih.gov When coupled with the 5-nitrofuran group, a known pharmacophore with antimicrobial and potential anticancer activities, the resulting compound, Morpholine, 4-(5-nitro-2-furanyl)-, holds promise for interacting with a variety of biological targets. pensoft.net Future research should focus on elucidating these interactions to uncover novel therapeutic applications.

Initial studies on related morpholine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net For instance, some morpholine-containing compounds have been identified as inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks) and have shown potential in targeting the central nervous system. nih.gov The presence of the nitro group in Morpholine, 4-(5-nitro-2-furanyl)- suggests that its mechanism of action may involve bioreductive activation, a process critical to the activity of many nitroaromatic compounds.

A comprehensive screening of Morpholine, 4-(5-nitro-2-furanyl)- against a broad panel of kinases, proteases, and other enzymes implicated in disease pathways is warranted. Furthermore, investigating its effects on various cell signaling pathways could reveal unexpected mechanisms of action. For example, studies on similar nitro-containing compounds have implicated them in the induction of oxidative stress and DNA damage in pathogenic organisms and cancer cells.

Development of Morpholine, 4-(5-nitro-2-furanyl)- as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Given its potential for specific biological interactions, Morpholine, 4-(5-nitro-2-furanyl)- could be developed into a valuable chemical probe. This would require a thorough characterization of its selectivity and mechanism of action.

The development of a chemical probe involves demonstrating a clear and potent interaction with a specific biological target. If Morpholine, 4-(5-nitro-2-furanyl)- is found to selectively inhibit a particular enzyme, for instance, it could be used to investigate the physiological and pathological roles of that enzyme. The fluorine and nitro groups on some related phenyl-morpholine compounds can enhance their binding affinity and specificity towards molecular targets, a principle that could be applicable here.

To be an effective probe, the compound should exhibit high potency, selectivity, and a well-defined mechanism. Structure-activity relationship (SAR) studies would be crucial in optimizing the core structure of Morpholine, 4-(5-nitro-2-furanyl)- to enhance these properties. This would involve synthesizing and testing a library of analogs to identify the key structural features responsible for its biological activity.

Rational Design of Next-Generation Morpholine-Nitrofuran Compounds with Tailored Biological Profiles

Building upon the SAR data, the rational design of next-generation compounds can lead to molecules with improved potency, selectivity, and pharmacokinetic properties. This approach involves making targeted modifications to the Morpholine, 4-(5-nitro-2-furanyl)- scaffold to optimize its interaction with its biological target(s) while minimizing off-target effects.

For example, modifications to the morpholine ring can influence the compound's solubility and metabolic stability. sci-hub.se Alterations to the nitrofuran moiety, or the linker connecting the two rings, could fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. The goal is to create a portfolio of compounds with diverse biological profiles, suitable for various research and potential therapeutic applications.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design process by predicting how structural changes will affect the compound's binding affinity and activity. mdpi.com

Integration of Multi-Omics Data for Systems Biology Understanding of Compound Effects

To gain a comprehensive understanding of how Morpholine, 4-(5-nitro-2-furanyl)- affects biological systems, a systems biology approach integrating multi-omics data is essential. This involves analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in cells or organisms treated with the compound.

This holistic view can help to identify not only the primary target of the compound but also its downstream effects and any off-target interactions. For instance, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, providing clues about the pathways it modulates. Metabolomic studies could identify changes in metabolic pathways, which is particularly relevant given the metabolic activation often required for nitro-containing compounds.

Strategies for Mitigating Off-Target Reactivity and Optimizing Metabolic Stability for Research Applications

While the reactivity of the nitrofuran group is often key to its biological activity, it can also lead to off-target effects and metabolic instability. For research applications requiring high specificity, it is crucial to mitigate this reactivity.

One strategy is to modify the electronic properties of the nitrofuran ring to reduce its susceptibility to non-specific reduction. Another approach is to design prodrugs that release the active compound only at the desired site of action.

Q & A

Q. What are the key synthetic routes for synthesizing Morpholine, 4-(5-nitro-2-furanyl)-, and how can reaction conditions be optimized?

The synthesis of nitro-furanyl morpholine derivatives typically involves multi-step procedures. A common approach includes:

  • Furan ring formation : Cyclization of precursors like arylfurfurals under acidic or basic conditions (e.g., using DMF as a solvent at 100°C) .
  • Morpholine introduction : Nucleophilic substitution using morpholine and a leaving group (e.g., bromine or chlorine substituents) .
  • Nitro group incorporation : Nitration of the furan ring using mixed acids (HNO₃/H₂SO₄) or milder nitrating agents to avoid over-oxidation.
    Optimization : Adjusting temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reagents (e.g., sulfur as a catalyst in thioacylation steps) can enhance yield and purity .

Q. Which characterization techniques are critical for confirming the structural integrity of Morpholine, 4-(5-nitro-2-furanyl)-?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., distinguishing nitro group placement on the furan ring) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, morpholine C-O-C vibrations) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D molecular geometry and crystallographic packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on the furan ring) influence the biological activity of Morpholine, 4-(5-nitro-2-furanyl)-?

  • Nitro group position : The 5-nitro substitution on the furan ring enhances electrophilicity, potentially increasing interactions with biological targets (e.g., DNA in anticancer activity) .
  • Morpholine ring effects : The morpholine moiety improves solubility and hydrogen-bonding capacity, which may enhance bioavailability .
  • Comparative studies : Analogues with bromine or fluorine substituents (e.g., 5-bromo- or 5-fluoro-furans) show varied antimicrobial potency, suggesting steric and electronic factors modulate activity .

Q. What methodologies resolve contradictions in reported biological activity data for nitro-furanyl morpholine derivatives?

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Mechanistic studies : Use fluorescence assays or radioligand binding to confirm target engagement (e.g., inhibition of bacterial DNA gyrase or tubulin polymerization) .
  • Data normalization : Control for variables like solvent effects (DMSO vs. aqueous buffers) and cell viability assay protocols (MTT vs. resazurin) .

Q. How can computational modeling guide the design of Morpholine, 4-(5-nitro-2-furanyl)- derivatives with improved therapeutic indices?

  • Docking simulations : Predict binding affinities to targets like kinase enzymes or bacterial efflux pumps using software (e.g., AutoDock Vina) .
  • QSAR modeling : Correlate substituent electronegativity or lipophilicity (logP) with activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to reduce toxicity risks .

Q. What are the key safety and handling protocols for this compound, given its potential hazards?

  • Acute toxicity mitigation : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure .
  • Waste disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent degradation .

Methodological Considerations

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of nitro-furanyl morpholines?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity .
  • Purification strategies : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol-DMFA mixtures) to isolate pure products .
  • In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress and identify intermediates .

Q. What experimental approaches elucidate the mechanism of action of Morpholine, 4-(5-nitro-2-furanyl)- in antimicrobial assays?

  • Time-kill kinetics : Measure bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Resistance profiling : Serial passage assays identify mutations conferring resistance (e.g., efflux pump upregulation) .
  • Transcriptomics : RNA-seq analysis reveals gene expression changes in treated microbial cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.